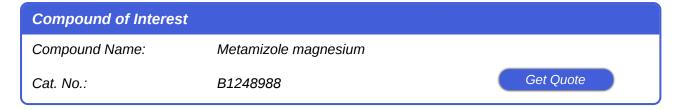


Application Note: Quantification of Metamizole Magnesium using a Validated HPLC-UV Method

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of **metamizole magnesium**. Metamizole, a non-steroidal anti-inflammatory drug (NSAID), is known for its analgesic, antipyretic, and spasmolytic properties.[1][2] Due to its susceptibility to hydrolysis, this protocol incorporates measures to ensure sample stability and obtain reliable quantitative data. The method is suitable for the analysis of metamizole in bulk drug substances and pharmaceutical formulations.

Introduction

Metamizole (also known as dipyrone) is a widely used analgesic and antipyretic.[2] Its quantification is crucial for quality control in pharmaceutical manufacturing and for various research applications. Metamizole is prone to hydrolysis in aqueous solutions, which can affect the accuracy of analytical measurements.[1] This method addresses this challenge by utilizing a stabilizing agent during sample and mobile phase preparation. The described HPLC-UV method provides a simple, accurate, and precise means for the determination of **metamizole magnesium**.

Experimental



Apparatus and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific conditions for the analysis are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	Reversed-phase C18, 250 mm x 4.6 mm, 5 μm particle size
Mobile Phase	Phosphate buffer (pH 7.0): Methanol (75:25, v/v)[3]
Flow Rate	1.0 mL/min[1][3][4][5]
Injection Volume	5 μL[3][6]
UV Detection	254 nm[3][6][7]
Column Temperature	30 °C[3]
Run Time	Approximately 10 minutes

Reagents and Materials

- Metamizole Magnesium reference standard
- Methanol (HPLC grade)
- Sodium Dihydrogen Phosphate (analytical grade)
- Triethylamine (analytical grade)
- Sodium Hydroxide (analytical grade)
- Sodium Sulfite (analytical grade)[1]



Water (HPLC grade)

Solution Preparation

2.3.1. Mobile Phase Preparation

To prepare the phosphate buffer, dissolve 6.0 g of sodium dihydrogen phosphate and 1 mL of triethylamine in 1000 mL of water. Adjust the pH to 7.0 with a sodium hydroxide solution.[3] The mobile phase is then prepared by mixing the phosphate buffer and methanol in a 75:25 (v/v) ratio.[3] It is recommended to filter and degas the mobile phase before use. To inhibit the hydrolysis of metamizole during analysis, sodium sulfite can be added to the mobile phase at a concentration of 0.5 mg/mL.[1]

2.3.2. Standard Stock Solution Preparation

Accurately weigh an appropriate amount of **Metamizole Magnesium** reference standard and dissolve it in a suitable solvent, such as water containing 1.5 mg/mL sodium sulfite to prevent degradation, to obtain a stock solution of a known concentration.[1]

2.3.3. Calibration Standards

Prepare a series of calibration standards by diluting the stock solution with the solvent to achieve a range of concentrations that encompass the expected concentration of the samples. A typical linearity range for metamizole is 5.0–35.0 µg/mL.[5]

Sample Preparation

For the analysis of tablets, weigh and finely powder a representative number of tablets. An amount of the powder equivalent to a single dose of **metamizole magnesium** is then accurately weighed and dissolved in the solvent (water with 1.5 mg/mL sodium sulfite).[1] The solution should be sonicated for approximately 15 minutes and then centrifuged.[1] The supernatant is collected and diluted as necessary to fall within the calibration range.

Method Validation

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose. The key validation parameters are summarized below.



System Suitability

System suitability tests are performed to ensure the chromatographic system is performing adequately.

Table 2: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
Relative Standard Deviation (RSD) of Peak Area (n=6)	≤ 2.0%

Linearity

The linearity of the method was evaluated by analyzing a series of metamizole standards.

Table 3: Linearity Data

Concentration Range (µg/mL)	Correlation Coefficient (r²)
5.0 - 35.0[5]	> 0.999[1]

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.

Table 4: Precision Data

Parameter	RSD (%)
Repeatability (Intra-day)	< 2.0%[5]
Intermediate Precision (Inter-day)	< 2.0%[5]



Accuracy (Recovery)

The accuracy of the method was assessed by spiking a placebo with known amounts of metamizole.

Table 5: Accuracy/Recovery Data

Spiked Concentration Level	Mean Recovery (%)
Low	98.0 - 102.0
Medium	98.0 - 102.0
High	98.0 - 102.0

Note: A study on metamizole reported an accuracy (% recovery) of 100.26%.[1]

Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ are determined based on the signal-to-noise ratio.

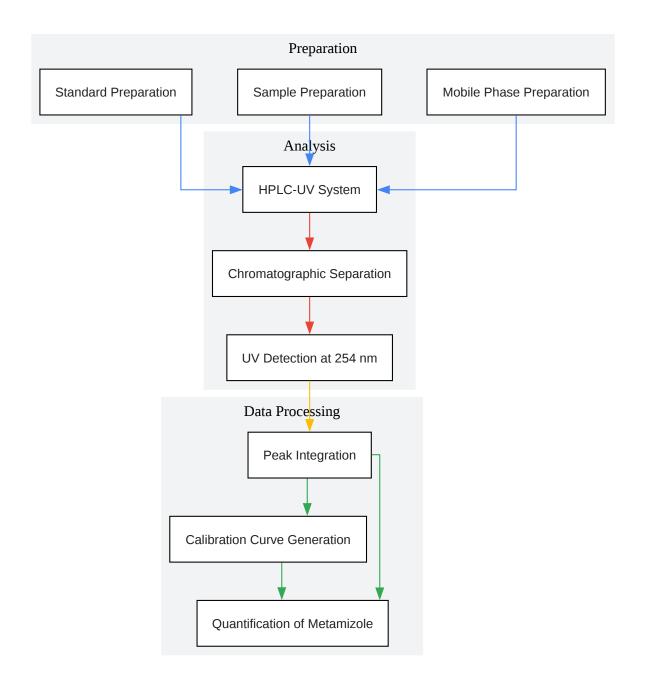
Table 6: LOD and LOQ

Parameter	Value (µg/mL)
Limit of Detection (LOD)	0.139[8]
Limit of Quantification (LOQ)	0.4212[8]

Experimental Workflow

The overall workflow for the quantification of **metamizole magnesium** is depicted in the following diagram.





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Caption: Experimental workflow for HPLC-UV quantification of metamizole magnesium.



Conclusion

The HPLC-UV method described in this application note is a reliable and robust method for the quantification of **metamizole magnesium**. The method is simple, accurate, precise, and specific, making it suitable for routine quality control analysis of **metamizole magnesium** in bulk drug and pharmaceutical dosage forms. The inclusion of sodium sulfite in the sample and mobile phase preparation is critical for preventing the degradation of the analyte and ensuring accurate results.

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